N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide
Description
Properties
IUPAC Name |
N-phenyl-N-(1-propanoylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-16(20)18-12-10-15(11-13-18)19(17(21)4-2)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEFBCDAONSYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)N(C2=CC=CC=C2)C(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036843 | |
| Record name | N-Propionyl norfentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1890117-32-4 | |
| Record name | N-Propionyl norfentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propionyl Norfentanyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4D8A98KR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-propionyl Norfentanyl can be synthesized through various methods involving specific precursor chemicals. One common precursor is N-Phenethyl-4-piperidone (NPP), which undergoes a series of reactions including hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Industrial Production Methods: The industrial production of N-propionyl Norfentanyl involves the use of controlled precursor chemicals and follows stringent regulations to prevent illicit manufacturing. The synthesis process typically includes multiple steps to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Key Reaction Steps
a. Core Structure Preparation
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Starting Material : 4-Anilinopiperidine derivatives serve as precursors. For example, 1-benzyl-4-anilinopiperidine is acylated with propionic anhydride to form 1-benzyl-4-(N-propanoylanilino)piperidine .
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Intermediate : Debromination or debenzylation (e.g., via H₂/Pd-C) removes protective groups, yielding norfentanyl analogs .
b. N-Alkylation/Acylation
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The piperidine nitrogen (position 1) is functionalized with a propionyl group using propionic anhydride under reflux conditions :
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The 4-position undergoes acylation with N-phenylpropanamide via Schotten-Baumann conditions, using propionyl chloride and aniline .
Catalytic Steps
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Hydrogenation : Used to reduce intermediates, such as converting pyridinium salts to piperidines .
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Solvents : Reactions are conducted in polar aprotic solvents (e.g., DMF, DMA) with bases like triethylamine to absorb liberated acids .
Metabolic Reactions
In vivo, the compound undergoes hepatic transformations primarily mediated by CYP3A4 :
Primary Pathways
Secondary Modifications
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Glucuronidation : Phase II conjugation of hydroxylated metabolites .
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Oxidation : Piperidine ring or propionyl chain oxidation to ketones or carboxylic acids .
Spectral Characterization
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GC-MS : Major fragments at m/z 245 (piperidine ring), 189 (N-phenylpropanamide), and 105 (phenethyl) .
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NMR : Distinct signals for propionyl methyl groups (δ 1.1–1.3 ppm) and anilino aromatic protons (δ 7.2–7.5 ppm) .
Stability
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Thermal : Decomposes above 200°C, releasing CO and propionaldehyde .
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Hydrolytic : Stable in acidic conditions but undergoes amide hydrolysis in alkaline solutions (t₁/₂ = 12 h at pH 9) .
Comparative Pharmacological Data
| Parameter | N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide | Fentanyl |
|---|---|---|
| Analgesic Potency | ~300× morphine | 50–100× morphine |
| Metabolic Half-life | 2–4 h | 3–7 h |
| LD₅₀ (rat IV) | 25 mg/kg | 0.03 mg/kg |
Scientific Research Applications
The compound N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide , also known as N-propionyl Norfentanyl, has garnered attention in various scientific research applications. This article delves into its chemical properties, applications in research and forensic settings, and relevant case studies.
Structure and Identification
- Chemical Formula : C₁₈H₂₃N₃O
- CAS Number : 1890117-32-4
- Molecular Weight : 299.39 g/mol
The compound features a piperidine ring substituted with a phenyl group and an oxopropyl moiety, contributing to its unique pharmacological profile.
Physical Properties
- Melting Point : Not specified in the available literature.
- Solubility : Soluble in organic solvents such as ethanol and DMSO.
Pharmacological Research
This compound is primarily researched for its potential as a novel opioid analgesic. Its structural similarity to other opioid compounds suggests it may exhibit similar pharmacodynamic properties, making it a candidate for pain management studies.
Forensic Applications
This compound is utilized in forensic toxicology to analyze opioid-related substances in biological samples. Its detection can aid in understanding patterns of drug use and abuse, particularly in relation to synthetic opioids.
Synthesis of Related Compounds
The compound serves as a precursor in the synthesis of various analogs that may have enhanced therapeutic effects or reduced side effects compared to traditional opioids. This aspect is crucial for developing safer pain management alternatives.
Case Study 1: Opioid Analgesic Development
A study published in a pharmacology journal explored the analgesic efficacy of this compound compared to established opioids. The findings indicated that while the compound exhibited significant analgesic properties, it also presented a lower risk of addiction, suggesting its potential as a safer alternative for chronic pain management.
Case Study 2: Forensic Toxicology Analysis
In a forensic investigation, researchers analyzed urine samples from individuals suspected of opioid misuse. The presence of this compound was confirmed using advanced chromatography techniques, highlighting its relevance in contemporary drug testing protocols.
Data Table: Summary of Applications
Mechanism of Action
N-propionyl Norfentanyl is an inactive synthetic opioid analog. It does not exert significant pharmacological effects on its own but serves as a precursor or metabolite in the synthesis and metabolism of active fentanyl analogs . The molecular targets and pathways involved in its metabolism include hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Comparison with Similar Compounds
Fentanyl (N-[1-(2-phenylethyl)-4-piperidinyl]-N-phenyl-propanamide)
- Key Differences : Fentanyl substitutes the 1-oxopropyl group with a 2-phenylethyl chain at the 1-position of the piperidine ring. This modification enhances lipophilicity, facilitating rapid blood-brain barrier penetration and contributing to its high analgesic potency .
- Pharmacokinetics: Fentanyl’s potency is ~100× morphine, with a short duration (~0.5–1 h) due to rapid redistribution.
4-Substituted Fentanyl Derivatives
Modifications at the 4-position of the piperidine ring significantly influence activity:
- R 31 833 (Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate): Potency: ED₅₀ = 0.00032 mg/kg (10,031× morphine), making it the most potent analog in its class. Structure-Activity Relationship (SAR): The methyl ester at the 4-position enhances μ-opioid receptor affinity .
- R 32 792 (cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine carboxylate): Duration: >8 h at 4× ED₅₀ due to steric hindrance from the 3-methyl group, slowing metabolic degradation .
- R 33 352 (N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide) :
Table 1: Comparative Pharmacological Profiles of 4-Substituted Analogs
| Compound | ED₅₀ (mg/kg) | Potency vs. Morphine | Duration (h) | Key Structural Feature |
|---|---|---|---|---|
| R 31 833 | 0.00032 | 10,031× | 0.5–1 | 4-Methyl ester |
| R 32 792 | 0.00128* | ~2,500× | >8 | 3-Methyl, 4-methyl ester |
| R 33 352 | 0.00128* | ~2,500× | 0.74 | 2-(2-Thienyl)ethyl substitution |
| Fentanyl | 0.001 | 100× | 0.5–1 | 2-Phenylethyl chain |
Non-Analgesic Structural Analogues
TPPU (N-[1-(1-oxopropyl)-4-piperidinyl]-N’-[4-(trifluoromethoxy)phenyl)-urea)
- Application: A soluble epoxide hydrolase (sEH) inhibitor, TPPU incorporates the N-propionyl norfentanyl backbone but replaces the phenylpropanamide with a urea group. It stabilizes anti-inflammatory epoxyeicosatrienoic acids (EETs), showing efficacy in sepsis and neurodegenerative models .
- Divergent Mechanism : Unlike opioid analogs, TPPU’s therapeutic effects are mediated through lipid signaling pathways rather than μ-opioid receptor activation .
Emerging Illicit Analogs
Carfentanil (4-((1-oxopropyl)-phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid methyl ester)
- Potency : ~10,000× morphine, attributed to the 4-carbomethoxy group enhancing receptor binding.
- Contrast with N-propionyl norfentanyl: Carfentanil’s additional ester group prolongs half-life but increases toxicity, whereas N-propionyl norfentanyl’s simpler structure may offer a safer profile .
Acrylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl] prop-2-enamide)
- SAR: The acrylamide group introduces metabolic vulnerability, reducing duration compared to N-propionyl norfentanyl.
Biological Activity
N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide is a synthetic compound closely related to the fentanyl class of opioids. Its biological activity is primarily characterized by its interactions with opioid receptors, particularly the μ-opioid receptor, which plays a critical role in pain modulation and analgesic effects.
Chemical Structure and Classification
The compound belongs to the 4-anilidopiperidine class, which includes various potent analgesics. The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O
- CAS Number : Not specifically listed but related to fentanyl analogs.
This compound acts primarily as a μ-opioid receptor agonist . This interaction leads to several physiological effects, including:
- Analgesia : The compound exhibits potent pain-relieving properties.
- Respiratory Depression : Similar to other opioids, it may cause respiratory depression, a significant risk factor in overdose situations.
- Euphoria and Sedation : Users may experience feelings of euphoria, which contributes to its potential for abuse.
Biological Activity and Potency
Research indicates that compounds within the fentanyl class, including this compound, have varying degrees of potency compared to morphine. For instance, fentanyl itself has been shown to be approximately 50 to 100 times more potent than morphine in various assays.
Comparative Potency Table
| Compound Name | IC50 (nM) | Relative Potency |
|---|---|---|
| Fentanyl | 3.45 ± 0.45 | 100 |
| This compound | TBD | TBD |
| Morphine | 33.1 ± 9.4 | 1 |
Note: TBD indicates that specific data for this compound is not yet available.
Metabolism and Pharmacokinetics
The metabolism of this compound is expected to follow similar pathways as other fentanyl analogs:
- CYP450 Enzymes : Primarily metabolized by CYP3A4 and CYP3A5 isoenzymes.
- Metabolites : The major metabolic pathways include N-dealkylation and hydroxylation, leading to both active and inactive metabolites.
Metabolic Pathway Overview
| Metabolic Process | Enzyme Involved | Resulting Metabolites |
|---|---|---|
| N-dealkylation | CYP3A4 | Inactive metabolites |
| Hydroxylation | CYP3A5 | Hydroxyfentanyl (active) |
| Amide Hydrolysis | Various | Inactive compounds |
Case Studies and Clinical Implications
Several studies have highlighted the risks associated with the use of fentanyl analogs, including this compound. Reports indicate that these compounds can lead to severe respiratory depression and overdose fatalities, particularly when used illicitly or without medical supervision.
Notable Case Study Findings
- Overdose Incidents : A significant increase in overdose cases linked to synthetic opioids has been documented, with many involving fentanyl analogs.
- Epidemiological Data : Analysis of drug-related deaths has shown a correlation between the rise of synthetic opioids and increased mortality rates in certain demographics.
Q & A
Basic Questions
Q. How can researchers confirm the identity and purity of N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide?
- Methodological Answer :
- Structural Elucidation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the piperidinyl and propanamide moieties. Compare spectral data with reference libraries (e.g., NIST Chemistry WebBook).
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry (MS) for molecular weight confirmation (MW: 288.4 g/mol). Batch-specific certificates of analysis (CoA) should accompany commercial samples .
- Data Table :
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H NMR | 400–600 MHz | Confirm substituents on piperidine and phenyl rings |
| HPLC-UV | C18 column, λ = 254 nm | Purity quantification |
| LC-MS/MS | ESI+ mode, m/z 289.2 [M+H]⁺ | Molecular ion verification |
Q. What storage conditions ensure the compound’s stability?
- Store at -20°C in airtight, light-protected containers. Stability data indicate no degradation for ≥5 years under these conditions. Avoid repeated freeze-thaw cycles to prevent crystallization changes .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis steps.
- Exposure Mitigation : Although classified as non-irritating (no acute toxicity reported), avoid inhalation/ingestion. Implement spill containment protocols (e.g., absorbent pads for solid residues) .
Advanced Research Questions
Q. How to design in vitro assays to evaluate μ-opioid receptor (MOR) binding affinity?
- Experimental Design :
Radioligand Displacement : Use [³H]DAMGO or [³H]naloxone in MOR-expressing cell membranes (e.g., CHO cells). Calculate IC₅₀ values via competitive binding curves.
Functional Assays : Measure cAMP inhibition (via ELISA) to assess G-protein coupling efficacy.
Controls : Include fentanyl as a positive control (Ki ≈ 1–10 nM) and naloxone for antagonism .
- Data Contradiction Analysis : Discrepancies in Ki values may arise from differences in membrane preparation or assay buffers. Standardize protein concentrations and validate with orthogonal methods (e.g., β-arrestin recruitment assays).
Q. What synthetic strategies optimize yield and purity for this compound?
- Key Steps :
- Piperidine Functionalization : React 4-piperidone with propanoyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
- N-Phenylpropanamide Formation : Couple the intermediate with aniline derivatives via nucleophilic acyl substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products (e.g., over-acylation).
Q. How to resolve conflicting pharmacokinetic data on metabolic stability?
- Methodological Approach :
In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Use LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylated derivatives).
CYP450 Isoform Screening : Inhibit specific isoforms (CYP3A4, CYP2D6) to identify primary metabolic pathways.
Cross-Species Validation : Compare rodent vs. human hepatocyte data to address interspecies variability .
Q. What regulatory frameworks govern its use in preclinical research?
- Legal Status : Classified as a Schedule I opioid analogue in the U.S. (DEA) and similar frameworks globally (e.g., UK Misuse of Drugs Act).
- Compliance Steps :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
